molecular formula C22H17FN4O B2997192 N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 2034268-31-8

N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Cat. No. B2997192
CAS RN: 2034268-31-8
M. Wt: 372.403
InChI Key: NLXCNWNFPMSZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes.

Mechanism of Action

N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide inhibitors such as N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide work by inhibiting the activity of N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide enzymes, which are involved in DNA repair processes. Inhibition of N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide leads to the accumulation of DNA damage, which can be lethal to cancer cells. N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide inhibitors have also been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and physiological effects:
N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide has been shown to have potent N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide inhibitory activity in vitro and in vivo. It has also been shown to enhance the efficacy of DNA-damaging agents in cancer cells. In addition, N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide inhibitors have been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in lab experiments include its potent N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide inhibitory activity, its ability to enhance the efficacy of DNA-damaging agents, and its anti-inflammatory and antioxidant effects. However, N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide inhibitors have limitations, including the potential for toxicity and the development of resistance.

Future Directions

For research on N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide include the development of new N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide inhibitors with improved efficacy and safety profiles. Other areas of research include the identification of biomarkers for patient selection and the development of combination therapies with other targeted agents. In addition, research is needed to better understand the mechanisms of resistance to N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide inhibitors and to develop strategies to overcome resistance.

Synthesis Methods

The synthesis of N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide involves several steps. The starting material is 4-fluoroaniline, which is reacted with 2-bromo-1-(2-pyridyl)ethanone to form a key intermediate. This intermediate is then reacted with 2-cyanopyridine to form the final product. The synthesis method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide has been extensively used in scientific research as a N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide inhibitor. N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide inhibitors have shown promising results in cancer therapy, particularly in combination with DNA-damaging agents. N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide has also been used in studies related to neurodegenerative diseases, inflammation, and cardiovascular diseases.

properties

IUPAC Name

4-(4-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O/c23-19-7-5-15(6-8-19)18-11-20(26-14-18)22(28)27-13-17-4-2-10-25-21(17)16-3-1-9-24-12-16/h1-12,14,26H,13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXCNWNFPMSZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

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